

# 4-Methyl-3-decen-5-ol chemical properties and structure

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## Compound of Interest

Compound Name: 4-Methyl-3-decen-5-ol

Cat. No.: B1237749

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## 4-Methyl-3-decen-5-ol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-Methyl-3-decen-5-ol** is a secondary alcohol and an unsaturated fatty alcohol known primarily for its use as a fragrance ingredient. Its distinct green and floral aroma has made it a component in various scented products. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological effects of **4-Methyl-3-decen-5-ol**, with a focus on data relevant to researchers and professionals in drug development. While its primary application has been in the fragrance industry, understanding its chemical and toxicological profile is crucial for any potential research into its broader biological activities.

### Chemical and Physical Properties

The chemical and physical properties of **4-Methyl-3-decen-5-ol** are summarized in the table below. The data has been compiled from various chemical databases and safety data sheets.

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>22</sub> O	[1][2]
Molecular Weight	170.29 g/mol	[1]
CAS Number	81782-77-6	[2]
IUPAC Name	4-methyldec-3-en-5-ol	[1]
Synonyms	Undecavertol, Violet decenol, (E)-4-methyldec-3-en-5-ol	[3][4]
Appearance	Colorless to pale yellow liquid	[5][6]
Odor	Floral, green, fresh, violet, orris	[6]
Boiling Point	228 °C (at 101.325 kPa)	[4]
Melting Point	< -50 °C	[4]
Density	0.845 g/cm <sup>3</sup> (at 20 °C)	[4]
Solubility in Water	92 mg/L (at 20 °C)	
logP (o/w)	3.9	[4]
Flash Point	83 °C	[4]
Refractive Index (n <sub>D</sub> 20)	1.45200 to 1.45900	[7]

## Chemical Structure

**4-Methyl-3-decen-5-ol** is a chiral molecule with a stereocenter at the C5 position (the carbon atom bearing the hydroxyl group). The double bond at the C3-C4 position can exist as either the (E)- or (Z)-isomer, though the (E)-isomer is more common. The structure consists of a ten-carbon chain with a methyl group at the fourth carbon, a double bond between the third and fourth carbons, and a hydroxyl group at the fifth carbon.

Structure:

## Synthesis

The primary method for the synthesis of **4-Methyl-3-decen-5-ol** is through a Grignard reaction. [5] This involves the reaction of a Grignard reagent, pentylmagnesium bromide, with the  $\alpha,\beta$ -unsaturated aldehyde, 2-methyl-2-pentenal.

## Experimental Protocol: Grignard Synthesis of 4-Methyl-3-decen-5-ol

While a detailed, step-by-step published protocol for this specific synthesis is not readily available, a general procedure based on standard Grignard reaction methodologies can be outlined as follows:

Materials:

- Magnesium turnings
- 1-Bromopentane
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- 2-Methyl-2-pentenal
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, condenser)
- Inert atmosphere (e.g., nitrogen or argon)

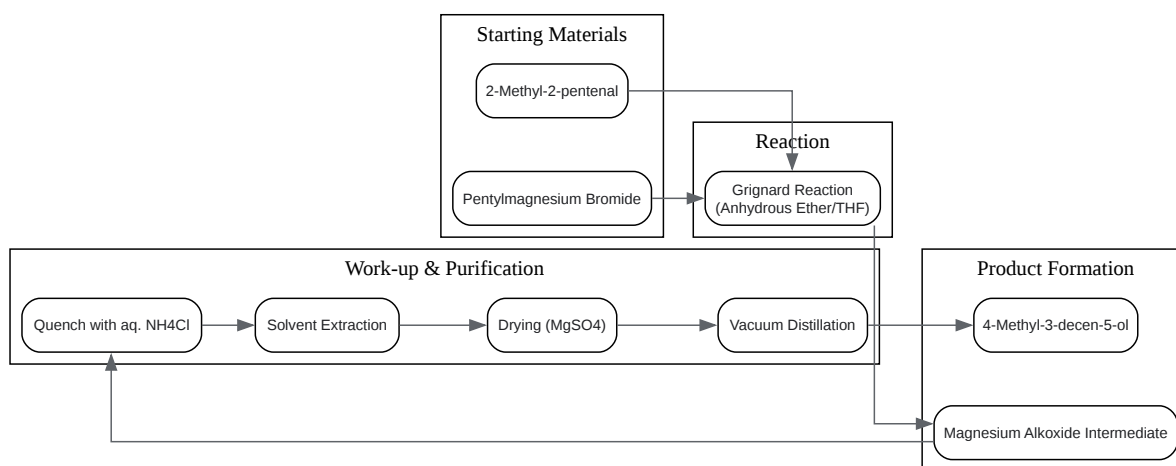
Procedure:

- Preparation of the Grignard Reagent (Pentylmagnesium Bromide):
  - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings under an inert atmosphere.

- Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
- Dissolve 1-bromopentane in anhydrous ether/THF and add it to the dropping funnel.
- Add a small portion of the 1-bromopentane solution to the magnesium. The reaction is initiated, which is often indicated by a slight warming of the flask and the appearance of a cloudy solution. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.
- Once the reaction has started, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
- Reaction with 2-Methyl-2-pentenal:
  - Cool the freshly prepared pentylmagnesium bromide solution in an ice bath.
  - Dissolve 2-methyl-2-pentenal in anhydrous ether/THF and add it to the dropping funnel.
  - Add the 2-methyl-2-pentenal solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Work-up and Purification:
  - Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
  - Separate the organic layer. Extract the aqueous layer with diethyl ether.
  - Combine the organic layers and wash with brine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

- The crude product can be purified by vacuum distillation.

## Synthesis Workflow Diagram



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Caption: Synthesis of **4-Methyl-3-decen-5-ol** via Grignard Reaction.

## Spectroscopic Data

Despite extensive searches of chemical databases and literature, publicly available experimental <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectra for **4-Methyl-3-decen-5-ol** could not be located. Researchers requiring this data would likely need to perform their own spectroscopic analysis on a purified sample.

## Biological Activity and Toxicology

The biological activity of **4-Methyl-3-decen-5-ol** has been evaluated primarily in the context of its use as a fragrance ingredient.<sup>[8][9]</sup>

### Toxicology Summary:

- Genotoxicity: **4-Methyl-3-decen-5-ol** has been found to be non-genotoxic in bacterial reverse mutation assays (Ames test) and in vitro micronucleus tests with human lymphocytes.[\[10\]](#)
- Skin Sensitization: It is considered a skin sensitizer.[\[10\]](#)
- Repeated Dose Toxicity: There is insufficient data on repeated dose toxicity.[\[10\]](#)
- Reproductive Toxicity: There is insufficient data on reproductive toxicity.[\[10\]](#)
- Photoirritation/Photoallergenicity: The compound is not expected to be photoirritating or photoallergenic.[\[10\]](#)

### Signaling Pathways and Pharmacological Activity:

Currently, there is no publicly available information on the interaction of **4-Methyl-3-decen-5-ol** with specific biological signaling pathways, enzyme inhibition, or receptor binding that would be relevant to drug development. Its biological effects have been primarily characterized through toxicological studies related to its application in consumer products.[\[8\]](#)[\[9\]](#)

## Conclusion

**4-Methyl-3-decen-5-ol** is a well-characterized fragrance ingredient with established chemical and physical properties. Its synthesis is straightforward via a Grignard reaction. However, for researchers and professionals in drug development, there is a significant lack of publicly available data regarding its detailed experimental protocols for synthesis and purification, experimental spectroscopic data, and, most importantly, its interaction with biological systems beyond dermatological effects. Further research would be required to elucidate any potential pharmacological activity or involvement in cellular signaling pathways.

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- To cite this document: BenchChem. [4-Methyl-3-decen-5-ol chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237749#4-methyl-3-decen-5-ol-chemical-properties-and-structure]

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